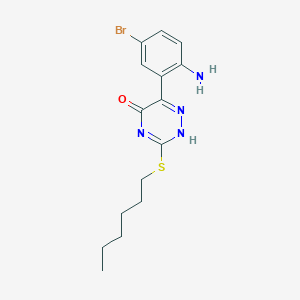![molecular formula C26H24N2O B307697 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307697.png)
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, also known as MMPI, is a synthetic compound that has been studied for its potential therapeutic effects in various diseases. MMPI is a derivative of indole, which is a natural compound found in plants and animals. The synthesis of MMPI involves several steps, and the final product is obtained as a white powder.
Mécanisme D'action
The mechanism of action of 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole may also modulate the activity of various neurotransmitter systems, which could contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been shown to have various biochemical and physiological effects in vitro and in vivo. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been shown to inhibit the activity of MMPs and COX-2, as mentioned above. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has also been shown to induce apoptosis (cell death) in cancer cells, and to reduce the production of pro-inflammatory cytokines in animal models of inflammation. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole also has some limitations, including its complex synthesis method and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole. One direction is to further investigate its potential therapeutic effects in cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more efficient and cost-effective synthesis methods for 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole in humans. Overall, 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has shown promising potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and therapeutic effects.
Méthodes De Synthèse
The synthesis of 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 2-methylindole to form 3-(3-methoxyphenyl)-2-methylindole. This intermediate is then reacted with formaldehyde and hydrogen cyanide to form 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]propanenitrile. The final step involves the reduction of the nitrile group to form 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole as a white powder. The synthesis of 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex process that requires skilled chemists and specialized equipment.
Applications De Recherche Scientifique
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
|---|---|
Formule moléculaire |
C26H24N2O |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
3-[(3-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C26H24N2O/c1-16-24(20-11-4-6-13-22(20)27-16)26(18-9-8-10-19(15-18)29-3)25-17(2)28-23-14-7-5-12-21(23)25/h4-15,26-28H,1-3H3 |
Clé InChI |
YKCJPSDLZIEQGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)OC)C4=C(NC5=CC=CC=C54)C |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)OC)C4=C(NC5=CC=CC=C54)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(3,4-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307617.png)
![7-Butyryl-6-(3-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307618.png)
![[6-(1,3-benzodioxol-5-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307619.png)
![[6-(2-ethoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307622.png)
![6-[4-(Allyloxy)phenyl]-7-butyryl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307623.png)
![[3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307624.png)
![7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307625.png)
![2-[(E)-2-(3-fluorophenyl)vinyl]quinolin-8-yl acetate](/img/structure/B307626.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307629.png)

![4-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307633.png)
![{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid](/img/structure/B307634.png)

![4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid](/img/structure/B307637.png)